molecular formula C10H9N3S B12116924 4-amino-5-phenyl-1H-pyrimidine-2-thione

4-amino-5-phenyl-1H-pyrimidine-2-thione

Cat. No.: B12116924
M. Wt: 203.27 g/mol
InChI Key: CKRFMKOZGYFGBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-5-phenyl-1H-pyrimidine-2-thione is a heterocyclic compound that contains a pyrimidine ring with an amino group at the 4-position, a phenyl group at the 5-position, and a thione group at the 2-position. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-phenyl-1H-pyrimidine-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of chalcones with thiourea in the presence of a base such as sodium hydroxide. The chalcones are obtained through Claisen-Schmidt condensation of acetophenone with benzaldehyde derivatives .

Industrial Production Methods

Industrial production methods for this compound are not widely documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-amino-5-phenyl-1H-pyrimidine-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Thiourea: Used in the initial synthesis of the compound.

    Carboxylic Anhydrides: Used in condensation reactions to form derivatives.

    Diketones: Used in cyclization reactions.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of 4-amino-5-phenyl-1H-pyrimidine-2-thione is not well-documented. its biological activities are likely due to its ability to interact with various molecular targets and pathways. For example, its anti-inflammatory effects may involve the inhibition of inflammatory mediators such as prostaglandins and cytokines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-5-phenyl-1H-pyrimidine-2-thione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other pyrimidine-2-thione derivatives.

Properties

Molecular Formula

C10H9N3S

Molecular Weight

203.27 g/mol

IUPAC Name

6-amino-5-phenyl-1H-pyrimidine-2-thione

InChI

InChI=1S/C10H9N3S/c11-9-8(6-12-10(14)13-9)7-4-2-1-3-5-7/h1-6H,(H3,11,12,13,14)

InChI Key

CKRFMKOZGYFGBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC(=S)N=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.